molecular formula C7H9ClN4O B3258020 2H-Benzimidazol-2-one, 5-hydrazinyl-1,3-dihydro-, hydrochloride CAS No. 299912-51-9

2H-Benzimidazol-2-one, 5-hydrazinyl-1,3-dihydro-, hydrochloride

Cat. No.: B3258020
CAS No.: 299912-51-9
M. Wt: 200.62 g/mol
InChI Key: NZAVNZZIFKCMLA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-hydrazinyl-1,3-dihydrobenzimidazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O.ClH/c8-11-4-1-2-5-6(3-4)10-7(12)9-5;/h1-3,11H,8H2,(H2,9,10,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAVNZZIFKCMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NN)NC(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Benzimidazol-2-one, 5-hydrazinyl-1,3-dihydro-, hydrochloride typically involves the cyclocarbonylation of 1,2-diaminobenzenes. Common reagents used in this process include 1,1’-carbonyldiimidazole, phosgene, triphosgene, and ureas . The reaction conditions often require precisely controlled or inert environments, high temperatures, and long reaction times to achieve good yields .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining the required reaction conditions and improving the overall efficiency of the process .

Chemical Reactions Analysis

Reactivity of the Hydrazinyl Group

The hydrazine moiety enables diverse transformations, including:

Condensation with Carbonyl Compounds

  • Example : Reaction with ketones (e.g., acetone) forms hydrazones, which can cyclize to yield pyrazole or triazole derivatives .

    • Reaction Scheme :

      Hydrazinyl benzimidazole+RCORHydrazoneΔPyrazole derivative\text{Hydrazinyl benzimidazole}+\text{RCOR}'\rightarrow \text{Hydrazone}\xrightarrow{\Delta}\text{Pyrazole derivative}
    • Conditions : Ethanol, reflux (6–12 h) .

    • Product : 3-(1H-Benzimidazol-2-yl)-1,2,4-triazoles (yield: 48–65%) .

Formation of Thiosemicarbazides

  • Reaction with Isothiocyanates :
    Hydrazinyl-benzimidazole reacts with methyl/benzyl isothiocyanate to form thiosemicarbazide derivatives .

    • Example :

      Hydrazinyl benzimidazole+PhNCS2 1H Benzimidazol 2 yl N phenylhydrazinecarbothioamide\text{Hydrazinyl benzimidazole}+\text{PhNCS}\rightarrow \text{2 1H Benzimidazol 2 yl N phenylhydrazinecarbothioamide}
    • Yield : ~50–66% .

    • IR Data : 1261–1274 cm⁻¹ (C=S), 1677 cm⁻¹ (C=O) .

Nitration and Functionalization

  • Nitration :
    The hydrazinyl group can undergo nitration under acidic conditions to form nitro derivatives, though this may require protection of the hydrazine moiety .

    • Conditions : KNO₃/H₂SO₄, 50–60°C (4 h) .

    • Product : 4,5,6-Trinitro derivatives (yield: 83–89%) .

Hydrochloride Salt Formation

The hydrochloride salt enhances solubility and stability for pharmaceutical applications:

  • Method : Neutralization of the free base with HCl in ethanol .

  • Key Properties :

    • Solubility : Slightly soluble in water, DMSO .

    • pKa : 11.11 ± 0.30 (predicted) .

Critical Analysis of Research Findings

  • Microwave-Assisted Synthesis : Offers faster reaction times (2–3 min vs. 6–8 h) .

  • Thermal Stability : The hydrochloride salt decomposes >300°C, making it suitable for high-temperature applications .

  • Challenges : Hydrazine’s sensitivity to oxidation necessitates inert atmospheres during synthesis .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2H-Benzimidazol-2-one, 5-hydrazinyl-1,3-dihydro-, hydrochloride
  • Molecular Formula : C₇H₈ClN₅O
  • CAS Number : 299912-51-9
  • Purity : 95% (typical commercial grade)
  • Key Feature : A benzimidazolone derivative substituted with a hydrazinyl group at the 5-position and a hydrochloride salt .

The hydrochloride salt improves solubility, making it suitable for pharmaceutical applications .

Structural Analogues and Derivatives

The benzimidazolone scaffold is versatile, with modifications at positions 1, 3, and 5 leading to diverse pharmacological and chemical properties. Below is a comparative analysis:

Table 1: Key Benzimidazolone Derivatives
Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Applications/Notes Reference
5-Hydrazinyl derivative (299912-51-9) 5-hydrazinyl, hydrochloride C₇H₈ClN₅O 213.63 Potential antitumor/antimicrobial agent
5-(Aminomethyl) derivative (797809-19-9) 5-aminomethyl, hydrochloride C₈H₁₀ClN₃O 199.64 Intermediate in drug synthesis
5-Chloro-1-ethyl derivative (58533-60-1) 5-chloro, 1-ethyl C₉H₉ClN₂O 196.64 Antimicrobial activity
1-Piperidinyl derivative (6961-12-2) 1-(4-piperidinyl), hydrochloride C₁₂H₁₅ClN₃O 252.72 CNS-targeting agents (e.g., antipsychotics)
Clodazon hydrochloride (N/A) 5-chloro, dimethylaminopropyl, phenyl C₁₈H₂₀Cl₂N₃O·H₂O 405.30 Antidepressant (FDA-regulated)
Flumeridone (N/A) 5-fluoro, piperidinyl, chloro C₂₂H₂₃ClFN₅O₂ 464.90 Antiemetic (EMA-approved)

Functional Group Impact on Properties

Hydrazinyl Group (Target Compound): Reactivity: The -NH-NH₂ group facilitates condensation reactions, enabling synthesis of heterocycles like triazoles or tetrazoles.

Chloro Substituents (e.g., 5-Chloro derivatives): Enhance lipophilicity, improving blood-brain barrier penetration (e.g., antipsychotic pimozide ). Used in antimicrobial agents (e.g., oxazolidinone derivatives ).

Aminomethyl and Piperidinyl Groups: Aminomethyl: Increases solubility and hydrogen-bonding capacity, useful in enzyme inhibitors . Piperidinyl: Common in CNS drugs (e.g., ziprasidone hydrochloride, an antipsychotic ).

Biological Activity

2H-Benzimidazol-2-one, 5-hydrazinyl-1,3-dihydro-, hydrochloride (CAS Number: 299912-51-9) is a compound belonging to the benzimidazole family, recognized for its diverse biological activities. This article explores its biological activity, including antibacterial and neuropharmacological effects, supported by case studies and research findings.

  • Molecular Formula : C₇H₉ClN₄O
  • Molecular Weight : 200.62 g/mol
  • IUPAC Name : 5-hydrazinyl-1,3-dihydrobenzimidazol-2-one; hydrochloride

The compound primarily acts as a histamine H3-receptor antagonist . By binding to the H3 receptor, it inhibits its activity and modulates neurotransmitter release, which may have implications in treating conditions like narcolepsy and obesity.

Antibacterial Activity

Research has demonstrated that derivatives of benzimidazole compounds exhibit significant antibacterial properties. A study synthesized novel 1,3-dihydro-2H-benzimidazol-2-one analogs and tested their activity against various bacterial strains. The results indicated that compounds derived from similar structures showed high efficacy against both Gram-positive and Gram-negative bacteria.

Compound No.E. coli (Zone of Inhibition in mm)P. aeruginosaS.aureusS.pyogenes
6a16151618
6b18191718
6c23221920
6d25242120
6e 29 28 24 24
6f 29 28 23 20
6g 28 26 22 22
Ciprofloxacin (Standard)28262122

The compounds were classified based on their zones of inhibition, with those showing ≥28 mm considered highly active .

Neuropharmacological Effects

The compound's interaction with histamine receptors suggests potential applications in neuropharmacology. By inhibiting the H3 receptor, it could influence neurotransmitter dynamics, potentially aiding in conditions such as anxiety or cognitive dysfunction.

Case Studies

  • Antibacterial Efficacy Study
    • In a controlled laboratory setting, several derivatives of benzimidazole were synthesized and screened for antibacterial activity. The study found that certain derivatives exhibited remarkable activity against common pathogens like Staphylococcus aureus and Escherichia coli, indicating that structural modifications can enhance biological efficacy .
  • Neuropharmacological Research
    • A study investigating the effects of H3 antagonists on cognitive function demonstrated that compounds similar to our target compound improved memory retention in animal models. This suggests potential therapeutic uses in treating cognitive impairments associated with neurodegenerative diseases.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 5-hydrazinyl benzimidazolone derivatives?

The synthesis typically involves a multi-step protocol starting with o-phenylenediamine. Key steps include:

  • Step 1 : Reaction with carbon disulfide and KOH in ethanol to form 1H-benzo[d]imidazole-2-thiol (confirmed by IR bands at 2634 cm⁻¹ for S-H and 3395 cm⁻¹ for N-H) .
  • Step 2 : Treatment with hydrazine hydrate in methanol to yield 2-hydrazinyl-1H-benzo[d]imidazole (verified via ¹H-NMR singlet at δ12.31 for S-H and δ10.93 for N-H) .
  • Step 3 : Condensation with sodium cyanate and glacial acetic acid to form hydrazinecarboxamide derivatives .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 5-hydrazinyl benzimidazolone hydrochloride?

A combination of methods is critical:

  • IR spectroscopy : Identifies functional groups (e.g., S-H at 2634 cm⁻¹, N-H at 3395 cm⁻¹) .
  • ¹H-NMR and ¹³C-NMR : Confirm aromatic protons (δ7.0–8.0 ppm) and carbon environments (e.g., δ151.93 for N=C-N in benzimidazole) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns (e.g., m/z 191.23 for C₁₀H₁₃N₃O derivatives) .

Q. What are the primary pharmacological targets of 5-hydrazinyl benzimidazolone derivatives?

These compounds exhibit affinity for:

  • Serotonin receptors (5-HT₁A/5-HT₂A) : Modulate neurotransmitter activity, as seen in flibanserin analogs .
  • Antimicrobial targets : Hydrazine derivatives show activity against bacterial and fungal strains via inhibition of enzyme pathways .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported receptor binding affinities of 5-hydrazinyl benzimidazolone derivatives?

Discrepancies may arise from:

  • Assay conditions (e.g., COS-7 cell transfection methods vs. in vivo models) .
  • Structural isomerism : Hydrazine orientation (e.g., tautomeric forms) affects binding. Validate via X-ray crystallography or computational docking .
  • Receptor subtype selectivity : Use subtype-specific agonists/antagonists (e.g., 5-HT₄ receptor-biased ligands) to clarify mechanisms .

Q. What strategies can optimize the yield of 5-hydrazinyl benzimidazolone hydrochloride in multi-step syntheses?

Key optimization parameters:

  • Reaction stoichiometry : Maintain 1:1 molar ratios in hydrazine hydrate reactions to minimize side products .
  • Solvent selection : Methanol enhances hydrazine solubility, while ethanol improves intermediate stability .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates high-purity fractions .

Q. How do structural modifications at the hydrazine moiety affect the compound’s pharmacological profile?

Modifications include:

  • Aromatic substitution : Introducing electron-withdrawing groups (e.g., -CF₃) enhances serotonin receptor antagonism .
  • Carboxamide formation : Condensation with aldehydes/ketones improves anticonvulsant activity (e.g., ED₅₀ = 12.8 mg/kg in rodent models) .
  • Hydrophobic side chains : Alkyl or benzyl groups increase blood-brain barrier permeability, critical for CNS-targeted drugs .

Methodological Notes

  • Contradiction Analysis : Conflicting receptor affinity data require cross-validation using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
  • Computational Modeling : Molecular dynamics simulations (e.g., AMBER force fields) predict hydrazine tautomer stability and binding poses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Benzimidazol-2-one, 5-hydrazinyl-1,3-dihydro-, hydrochloride
Reactant of Route 2
2H-Benzimidazol-2-one, 5-hydrazinyl-1,3-dihydro-, hydrochloride

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